JAS239
Description
Properties
CAS No. |
1630288-74-2 |
|---|---|
Molecular Formula |
C31H37ClN2O2 |
Molecular Weight |
505.099 |
IUPAC Name |
1-(2-hydroxyethyl)-2-((1E,3E,5E)-7-((Z/E)-1-(2-hydroxyethyl)-3,3-dimethylindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-3,3-dimethyl-3H-indol-1-ium chloride |
InChI |
InChI=1S/C31H37N2O2.ClH/c1-30(2)24-14-10-12-16-26(24)32(20-22-34)28(30)18-8-6-5-7-9-19-29-31(3,4)25-15-11-13-17-27(25)33(29)21-23-35;/h5-19,34-35H,20-23H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QSVUHZZKDVAPPZ-UHFFFAOYSA-M |
SMILES |
CC1(C)C(/C=C/C=C/C=C/C=C2N(CCO)C3=C(C=CC=C3)C/2(C)C)=[N+](CCO)C4=C1C=CC=C4.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JAS239; JAS-239; JAS 239; |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Strategies for Chemical Compound Jas239
Total Synthesis Approaches to Chemical Compound JAS239
Total synthesis of this compound involves the construction of its complex carbocyanine structure from simpler precursors. Research indicates that this compound is a bis-indolium structure linked by a polymethine chain. A patent describes this compound with the chemical name 1-(2-hydroxyethyl)-2-((1E,3E,5E)-7-4Z/E)-1-(2-hydroxyethyl)-3,3-dimethylindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-3,3-dimethyl-3H-indol-1-ium chloride.
One reported synthetic pathway for this compound involves several steps. While the full details of the starting materials are not explicitly provided in the snippet, the described steps highlight key transformations:
Reaction with 2-chloroethan-1-ol under autoclave conditions at 160 °C for 4 hours.
Treatment with acetic anhydride (B1165640) (Ac₂O) and triethylamine (B128534) (Et₃N) in dichloromethane (B109758) (DCM) at temperatures ranging from -20 °C to room temperature for 3 hours.
A final condensation step involving sodium acetate (B1210297) (AcONa) in ethanol (B145695) (EtOH) under reflux for 5 hours. This step is noted as a modification of a previously reported procedure for a related carbocyanine, allowing for a reduced reaction time compared to using methanol. The reaction progress in this final step can be monitored colorimetrically.
Another source mentions the synthesis of this compound and a related compound, Cyclo-JAS239, noting that Cyclo-JAS239 was obtained by coupling two heterocyclic units.
Based on the reported synthetic steps, a tabular representation of a partial synthesis pathway can be constructed:
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
| 1 | 2-chloroethan-1-ol, Autoclave | Not specified | 160 °C | 4 hours | |
| 2 | Ac₂O, Et₃N | DCM | -20 °C to RT | 3 hours | |
| 3 | AcONa | EtOH | Reflux | 5 hours | Condensation, colorimetric monitoring possible |
This table summarizes specific reaction conditions reported for the synthesis of this compound.
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a strategy for planning organic synthesis by working backward from the target molecule. It involves mentally breaking down the molecule into simpler precursors through a series of disconnections, which are the reverse of known synthetic reactions. While the general principles of retrosynthetic analysis are well-established, specific details regarding the retrosynthetic analysis and key disconnections applied to the core structure of this compound are not explicitly detailed in the consulted literature. The complex carbocyanine structure of this compound, involving a conjugated polymethine linker connecting two heterocyclic indolium units, would necessitate strategic disconnections within this linker and at the junctions with the heterocyclic systems.
Convergent and Divergent Synthetic Pathways to the Core Structure of Chemical Compound this compound
Synthetic strategies can be broadly classified as convergent or divergent. Convergent synthesis involves synthesizing several key fragments separately and then coupling them in a final series of steps, which can be efficient for complex molecules. Divergent synthesis, conversely, starts from a common precursor and branches out to form different target molecules or intermediates. While convergent synthesis is often advantageous for assembling complex structures like carbocyanine dyes, the specific details of whether a convergent or divergent pathway, or a combination thereof, was employed for the synthesis of the core structure of this compound are not explicitly described in the provided search results. Research mentions convergent synthesis in the context of preparing other compounds.
Stereoselective Synthesis and Chiral Induction in this compound Production
Stereoselective synthesis aims to produce a particular stereoisomer of a compound, which is crucial when chirality affects biological activity. Chiral induction involves the asymmetric influence of a chiral entity on a prochiral reactant to favor the formation of one specific enantiomer or diastereomer. The chemical structure of this compound, as described, does not inherently contain traditional chiral centers on the indolium rings or the linear polymethine chain in its idealized representation. However, geometric isomerism (cis/trans or Z/E) exists around the double bonds in the heptatriene linker. While the patent mentions (1E,3E,5E) and (4Z/E) configurations within the linker, specific details regarding stereoselective control or chiral induction during the synthesis of this compound to favor particular geometric isomers or if any subtle chirality exists or is introduced are not detailed in the available literature. Stereoselective synthesis is a significant area in organic chemistry, but its specific application to this compound synthesis is not reported in the search results.
Semisynthetic Modifications and Derivatization Strategies for Analogues of Chemical Compound this compound
Semisynthesis involves the chemical modification of a compound isolated from a natural source, while derivatization involves the modification of a core structure to produce analogues with altered properties. Given that this compound is a synthetic carbocyanine dye nih.govnih.govnih.gov, approaches in this category would involve chemical modifications of the this compound structure to create analogues.
Research indicates that a library of derivatives of ChoK inhibitors, including those related to this compound, have been synthesized to improve properties such as potency, biodistribution, and tumor specificity. The structure of this compound contains hydroxyl groups on the N-substituents of the indolium rings, which could serve as sites for derivatization, for example, through reactions involving the hydroxyl functionality nih.gov. The development of Cyclo-JAS239, where the polymethine linker is stabilized by a cyclohexene (B86901) ring, exemplifies a structural modification aimed at improving properties. These modifications highlight strategies to alter the core structure or peripheral groups to generate analogues with potentially improved characteristics for specific applications, such as imaging or therapeutic efficacy nih.gov.
Chemoenzymatic and Biosynthetic Elucidation of Chemical Compound this compound Pathways
Chemoenzymatic synthesis combines chemical and enzymatic reactions to synthesize compounds, leveraging the selectivity and efficiency of enzymes. Biosynthesis refers to the natural production of complex molecules within living organisms, often involving intricate enzymatic pathways.
Based on the available literature, this compound is described as a synthetic carbocyanine dye nih.govnih.govnih.gov, implying it is produced through chemical synthesis rather than being isolated as a natural product from a biological source. Therefore, detailed biosynthetic pathways for the natural production of this compound are not applicable.
While chemoenzymatic approaches are increasingly used in organic synthesis, there is no information in the consulted search results specifically detailing the use of chemoenzymatic strategies for the synthesis of this compound. The reported synthetic route involves conventional chemical reactions.
Molecular Mechanisms of Action: Unraveling Chemical Compound Jas239’s Biological Interactivity
Identification and Validation of Molecular Targets for Chemical Compound JAS239
The primary molecular target identified for this compound is choline (B1196258) kinase alpha (ChoKα). nih.gov This identification is based on studies demonstrating its ability to inhibit ChoKα activity and its competitive binding to the enzyme's active site. nih.gov Validation of this target has been performed through various cellular and biochemical assays. nih.gov
Proteomic and Metabolomic Profiling for Target Discovery
Metabolomic profiling, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, has been instrumental in understanding the effects of this compound on cellular metabolism and validating its impact on the choline pathway. Studies in GBM cell lines treated with this compound showed significant alterations in cellular metabolic pathways, including the phospholipid and glycolytic pathways. A clear reduction in phosphocholine (B91661) (PC) levels and an increase in glycerophosphocholine were detected after this compound treatment under both normoxic and hypoxic conditions in F98 GBM cells. These changes are consistent with the inhibition of ChoKα, which is responsible for the phosphorylation of choline to produce phosphocholine. Metabolite enrichment analysis in treated cells further established intracellular metabolite modifications induced by this compound treatment, focusing on GBM metabolism.
Proteomic analysis has also been employed to investigate the molecular mechanisms underlying the cellular effects of this compound. Studies have measured the protein expression levels of key factors involved in processes affected by this compound, such as cell cycle progression. For instance, a decrease in the protein levels of the E2F-1 transcription factor, a promoter of the G0/G1 to S phase transition, was observed upon this compound treatment in several GBM cell lines, regardless of oxygen levels. Changes in ChoK protein expression levels upon this compound treatment have also been noted, showing variations depending on the cell line and oxygen conditions.
Biophysical Characterization of Ligand-Target Interactions with Chemical Compound this compound
Biophysical approaches have been utilized to explore the interaction of this compound with its molecular target, ChoKα. Microscopy techniques, such as confocal microscopy, have been used to demonstrate that this compound rapidly enters breast cancer cells and accumulates in the cytosolic space where ChoK is active, suggesting intracellular interaction. nih.gov Antibody blockade experiments prevented the cellular retention of this compound, indicating a direct interaction with ChoKα that is independent of choline transporters and catabolic choline pathways. General biophysical and chemical biological characterization methods, such as fluorescence spectroscopy, are relevant in establishing the foundation of knowledge regarding anesthetic/macromolecular interactions, providing a broader context for studying ligand-protein assembly.
Enzymatic Modulation and Kinetic Analysis by Chemical Compound this compound
This compound primarily modulates the activity of choline kinase alpha (ChoKα). nih.gov Its interaction with ChoKα leads to the inhibition of the enzyme's catalytic function. nih.gov
Inhibition and Activation Mechanisms of Enzyme Systems
This compound functions as a competitive inhibitor of ChoKα. nih.gov It binds to the active site of the enzyme, thereby preventing the phosphorylation of choline, a key step in the phosphatidylcholine biosynthesis pathway (Kennedy pathway). nih.gov This competitive binding mechanism disrupts the normal enzymatic activity of ChoKα. There is no information in the provided search results indicating that this compound acts as an enzyme activator.
Quantitative Kinetic Parameters of this compound-Enzyme Interactions
Quantitative kinetic analysis has been performed to characterize the potency of this compound as a ChoKα inhibitor and its effects on cellular processes. The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50), while cellular effects like growth inhibition are represented by the half-maximal effective concentration (EC50).
Studies have reported IC50 values for this compound against ChoKα. For instance, an IC50 of 4.6 µM for this compound against pure yeast ChoKα has been reported. This value has been compared to the potency of other known ChoKα inhibitors.
Cellular viability assays have provided EC50 values, indicating the concentration at which this compound inhibits cell growth by 50%. EC50 values for this compound in breast cancer cell lines have been reported and compared to established ChoK inhibitors like MN58b. While one study indicated no significant difference in EC50s between MN58b and this compound in certain breast cancer cell lines after 17 hours, another suggested MN58b was more effective at reducing choline phosphorylation at earlier time points (2 hours).
Here is a summary of reported kinetic parameters:
| Parameter | Value (µM) | Target/Cell Line | Reference |
| IC50 | 4.6 | Pure yeast ChoKα | |
| EC50 | Comparable | MCF-7 EV and CK+ cells | |
| EC50 | Varied | Human breast cancer lines |
Note: EC50 values can vary depending on the specific cell line, assay duration, and experimental conditions.
Receptor Binding Dynamics and Downstream Signal Transduction Pathways Modulated by Chemical Compound this compound
While this compound's primary molecular target is the enzyme ChoKα rather than a classical receptor, its inhibitory action significantly modulates downstream signal transduction pathways. By preventing the phosphorylation of choline and reducing phosphocholine levels, this compound impacts the Kennedy pathway, which is crucial for phosphatidylcholine synthesis. nih.gov Phosphatidylcholine and its precursors are involved in membrane synthesis and also act as signaling molecules.
The inhibition of ChoKα by this compound leads to a reduction in cell proliferation and the induction of cell cycle arrest. Studies in GBM cell lines showed that this compound induced significant reductions in cell proliferation and caused cell cycle arrest, particularly in the G0/G1 phase. This effect is linked to the modulation of proteins involved in cell cycle regulation, such as a decrease in the expression of the E2F-1 transcription factor.
Furthermore, inhibition of ChoKα by compounds including this compound can lead to the induction of endoplasmic reticulum (ER) stress and trigger apoptosis in cancer cells. This suggests that the disruption of choline metabolism by this compound activates signaling cascades related to cellular stress and programmed cell death. The effects on cell invasion have also been observed, although these appear to be cell-line dependent.
Computational Modeling of Chemical Compound this compound-Biomolecule Interactions
Molecular Docking and Molecular Dynamics Simulations of this compound Complexes
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a receptor (e.g., a protein) to form a stable complex. It aims to estimate the binding affinity and the pose of the ligand within the binding site. Molecular dynamics simulations, on the other hand, provide insights into the time-dependent behavior of a molecular system, allowing researchers to study the stability of the ligand-receptor complex, conformational changes, and the dynamics of interactions over a period. These simulations can complement docking studies by providing a more realistic representation of the molecular environment and the flexibility of both the ligand and the receptor.
Despite the general utility of molecular docking and molecular dynamics simulations in characterizing the binding of inhibitors to kinases and other protein targets, specific data, detailed methodologies, or reported findings from molecular docking or molecular dynamics simulations involving this compound and its interaction with choline kinase or other biomolecules were not found in the performed searches.
Quantum Chemical Calculations and Electronic Structure Analysis of Chemical Compound this compound
Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to study the electronic structure, properties, and reactivity of molecules. These calculations can provide detailed information about parameters such as molecular geometry, energies, charge distribution, frontier molecular orbitals, and spectroscopic properties. Electronic structure analysis, often derived from quantum chemical calculations, helps in understanding the nature of chemical bonds, intermolecular interactions, and the factors influencing a molecule's behavior in biological systems.
Preclinical Research Models: Investigating Biological Responses to Chemical Compound Jas239 Excluding Clinical Data
In Vitro Cellular Systems: Elucidating Functional Responses to Chemical Compound JAS239
In vitro cellular systems are fundamental tools for investigating the direct effects of a compound on isolated cells, allowing for controlled studies of cellular processes. biocompare.com Research on this compound has extensively utilized various cell lines to understand its impact at the cellular level.
Cell Viability and Proliferation Assays as Mechanistic Probes for this compound Impact
Cell viability and proliferation assays are standard methods to assess the impact of a compound on cell health and growth. bioradiations.com Studies have demonstrated that this compound attenuates viability in a panel of human breast cancer cell lines. medkoo.com Furthermore, in vitro validation against MN58b, another ChoK inhibitor, showed that this compound possesses comparable potency in blocking cell growth and inhibiting choline (B1196258) phosphorylation in breast cancer cell lines. nih.govoncotarget.com
In glioblastoma cell lines (including F98, U-87 MG, and U-251 MG), this compound induced significant reductions in cell proliferation and led to cell cycle arrest. researchgate.net However, the efficacy of this compound in reducing proliferation in these GBM cell lines varied depending on the specific cell line and was affected by hypoxic conditions, with some cell lines exhibiting resistance under hypoxia. mdpi.comresearchgate.net
Apoptosis and Necrosis Pathway Investigations in Response to Chemical Compound this compound
Apoptosis, or programmed cell death, is a key mechanism by which compounds can exert anti-cancer effects. mdpi.comthermofisher.com this compound has been shown to cause apoptosis in breast tumor models. nih.govoncotarget.com In MDA-MB-231 tumors, this compound was reported to be as effective as MN58b in inducing apoptosis. medkoo.comnih.gov
While the term necrosis is mentioned in the context of cell death pathways generally mdpi.comthermofisher.com, specific investigations into necrosis induced by this compound in the provided search results are less detailed compared to apoptosis. However, in GBM models treated with this compound, an increase in Lip + Lac levels was observed, which is indicative of increased cell death. nih.gov
Autophagy Modulation Studies Induced by Chemical Compound this compound
Autophagy is another critical cellular process involving the degradation of cellular components, which can play complex roles in cancer. mdpi.comnih.gov While the search results discuss apoptosis and autophagy as related cell death mechanisms and mention studies on autophagy modulation by other compounds mdpi.comthermofisher.comnih.govnih.gov, direct evidence specifically detailing the modulation of autophagy pathways by this compound in the provided snippets is not explicitly available.
Gene Expression and Protein Regulation Profiling in this compound-Treated Cells
Investigating changes in gene expression and protein regulation provides insights into the molecular mechanisms underlying a compound's effects. redlara.comgenome.govwikipedia.orgkhanacademy.orgpressbooks.pub Studies on GBM cells treated with this compound and subjected to hypoxic conditions revealed significant changes in cellular metabolic pathways, particularly those related to phospholipids (B1166683) and glycolysis. mdpi.comresearchgate.net Furthermore, this compound treatment was shown to potentially increase CHK gene expression and ChoKα protein expression in normoxic F98 and 9L GBM cells. researchgate.net An unexpected finding was the this compound-induced reduction in HIF-1/2α protein levels across all tested GBM cell lines, which is significant given the role of HIF transcription factors in tumorigenesis and treatment resistance. mdpi.com
Organotypic Cultures and 3D Cell Models for Complex Interactions with Chemical Compound this compound
Organotypic cultures and 3D cell models offer more physiologically relevant environments compared to traditional 2D cell cultures, mimicking aspects of the in vivo tissue architecture and cell-cell interactions. biocompare.comnih.govresearchgate.netdechema.denih.gov this compound has been evaluated in 3D spheroid models using GBM cell lines (F98 and U-87 MG) to better understand the influence of the tumor microenvironment on its efficacy and to assess its effects on cell invasion, a process difficult to study in 2D monolayers. researchgate.net While this compound induced anti-invasive responses in these 3D models, the effects varied depending on the parameters assessed and the specific cell line.
Ex Vivo Tissue Responses and Pharmacodynamic Biomarker Identification in Response to Chemical Compound this compound
Ex vivo studies involve the analysis of tissues or organs removed from an organism, allowing for the investigation of compound effects in a more complex biological context than cell culture. Pharmacodynamic biomarkers are indicators that measure the biological response to a compound. nih.govbiorxiv.org
Ex vivo analysis of tumors from animals treated with this compound has provided valuable information. Optical imaging with this compound has been used ex vivo to distinguish tumors overexpressing ChoKα. medkoo.comdntb.gov.ua Total choline (tCho) levels, measured using Magnetic Resonance Spectroscopy (MRS), have been identified as a key pharmacodynamic marker for assessing ChoKα inhibition by this compound in preclinical models of both breast cancer and glioblastoma. researchgate.netnih.govoncotarget.comnih.govmdpi.comismrm.orgismrm.org Studies have shown that this compound treatment leads to significant reductions in intratumoral tCho levels. nih.govoncotarget.comnih.govmdpi.comismrm.org In breast tumor models, a therapeutic course of this compound significantly reduced tumor tCho levels, decreased proliferation (indicated by reduced Ki67), and reduced tumor cell density. oncotarget.com In GBM models, MRS studies demonstrated a reduction in total choline levels in response to this compound, with variations observed depending on the specific GBM model. mdpi.comismrm.orgismrm.org
Based on the available data, a representative summary of in vitro findings on cell viability and proliferation is presented in the table below. Note that specific concentrations and durations of treatment varied across studies and cell lines.
| Cell Line Type | Assay Type | Observed Effect of this compound | Relevant Snippets |
| Breast Cancer | Viability | Attenuated viability | medkoo.com |
| Breast Cancer | Cell Growth/Proliferation | Blocked cell growth, inhibited proliferation | nih.govoncotarget.com |
| Glioblastoma | Proliferation, Cell Cycle | Reduced proliferation, cell cycle arrest | researchgate.net |
A summary of findings related to apoptosis and cell death is provided below.
| Model System | Observed Effect of this compound | Indication of Cell Death | Relevant Snippets |
| Breast Tumor Model | Caused apoptosis | Not specified | nih.govoncotarget.com |
| MDA-MB-231 Tumors | Induced apoptosis | Not specified | medkoo.comnih.gov |
| GBM Models | Increased cell death | Increased Lip + Lac levels | nih.gov |
Pharmacodynamic marker findings from ex vivo studies are summarized below.
| Model System | Pharmacodynamic Marker | Observed Effect of this compound | Relevant Snippets |
| Breast Tumor Models | Intratumoral tCho | Significantly reduced | nih.govoncotarget.com |
| GBM Models | Total choline (tCho) | Reduced | mdpi.comismrm.orgismrm.org |
| Breast Tumor Models | Ki67 (Proliferation) | Decreased | oncotarget.com |
| Breast Tumor Models | Tumor cell density | Reduced | oncotarget.com |
These preclinical studies collectively highlight the activity of this compound as a ChoKα inhibitor with effects on cell growth, proliferation, and apoptosis in various cancer models, and demonstrate the utility of tCho as a pharmacodynamic biomarker for its activity.
In Vivo Animal Model Studies: Mechanistic Investigations and Translational Insights of Chemical Compound this compound
Preclinical in vivo studies utilizing animal models have been instrumental in elucidating the biological responses and potential translational insights of the chemical compound this compound. Research in this area has primarily focused on evaluating the compound's efficacy and mechanisms of action in various cancer models, including breast cancer and glioblastoma (GBM). These studies leverage animal models to investigate the complex interactions of this compound within a living system, providing crucial data beyond in vitro observations.
This compound has been investigated in murine orthotopic breast tumor models, specifically using cell lines such as 4175-Luc+ and MCF7, including MCF7-EV and MCF7-CK+ variants designed to study ChoKα overexpression nih.govresearchgate.netoncotarget.com. Additionally, studies have employed orthotopic GBM rodent models, including the F98 and 9L models in rats and the GL261 model in mice mdpi.comresearchgate.netnih.govresearchgate.net. Murine lung cancer models, such as those using the KLN 205 cell line, have also been utilized to assess this compound upenn.eduupenn.eduismrm.org. These diverse models allow for the investigation of this compound's effects across different cancer types and genetic backgrounds.
Research findings from these in vivo models have demonstrated that this compound can significantly impact tumor growth. In orthotopic breast tumors, treatment with this compound resulted in significantly smaller tumor volumes compared to control animals nih.govoncotarget.com. Similarly, in orthotopic GBM models, tumor growth arrest was observed in this compound-treated animals across F98, 9L, and GL261 models, with a significant reduction noted in the F98 model researchgate.netnih.govresearchgate.net. These studies highlight the potential of this compound to impede tumor progression in vivo.
Beyond tumor volume, in vivo studies have also explored the effects of this compound on cellular characteristics within the tumor microenvironment. Histological assessments have revealed that this compound treatment can lead to a reduction in tumor cell density and a decrease in proliferation markers nih.govresearchgate.net. Furthermore, studies have indicated that this compound can induce apoptosis, contributing to its anti-tumor effects in these animal models nih.govresearchgate.net.
Target Engagement and Pathway Activation Studies in Animal Models
Investigating target engagement and downstream pathway activation is crucial for understanding the mechanism by which this compound exerts its biological effects in vivo. This compound is designed as a choline kinase alpha (ChoKα) inhibitor, and in vivo studies have provided evidence supporting this target engagement.
Studies using optical imaging in mice bearing orthotopic MCF7 breast xenografts demonstrated that this compound accumulation was significantly higher in tumors overexpressing ChoKα compared to control tumors nih.govresearchgate.netacs.org. This preferential accumulation suggests that this compound selectively engages with its intended target, ChoKα, within the tumor environment. Further supporting this, pharmacological inhibition of ChoK by the established inhibitor MN58b led to a concomitant reduction in intratumoral this compound accumulation, indicating that this compound binding is related to ChoK activity nih.govoncotarget.com. In vitro studies, also referenced in the context of in vivo work, have shown that antibody blockade prevents cellular retention of this compound, indicating a direct interaction with ChoKα independent of choline transporters and catabolic pathways oncotarget.comacs.org.
The engagement of this compound with ChoKα leads to the inhibition of choline phosphorylation, a key step in the Kennedy pathway responsible for phosphatidylcholine synthesis. In vivo magnetic resonance spectroscopy (MRS) studies have been instrumental in demonstrating this pathway inhibition. Treatment with this compound resulted in a significant reduction in total choline (tCho) metabolite levels in breast cancer xenograft models nih.govresearchgate.netoncotarget.com. Similarly, in GBM rodent models (F98, 9L, and GL261), MRS studies showed a reduction in tCho levels in response to this compound treatment, indicating reduced phospholipid metabolism researchgate.netnih.govresearchgate.net. The largest reduction in tCho was observed in the 9L model, followed by the GL261 and F98 models researchgate.netnih.gov.
Beyond the direct inhibition of choline phosphorylation, in vivo studies have also explored the broader metabolic impact of this compound. Research in GBM models indicated that this compound treatment led to significant alterations in cellular metabolic pathways, including the phospholipid and glycolytic pathways mdpi.comresearchgate.net. The "Warburg effect," characterized by altered glucose metabolism, was among the most commonly affected pathways in response to this compound treatment . Alterations in glutamine/glutamate, branched-chain amino acids, and fatty acid metabolism were also observed .
Furthermore, studies have investigated the effect of this compound on hypoxia-inducible factors (HIF)-1/2α protein levels. An unexpected finding in in vitro studies, discussed in the context of in vivo research, was the this compound-induced reduction in HIF-1/2α protein levels across various GBM cell lines mdpi.combiorxiv.org. While primarily an in vitro observation in these sources, it suggests a potential interplay between ChoK inhibition and hypoxia pathways that could be relevant in vivo.
Table 1 summarizes key findings related to target engagement and pathway activation in selected in vivo models.
| Animal Model | Cancer Type | Target Engagement Evidence | Pathway Inhibition/Alteration Evidence | Key Findings |
| Murine Orthotopic Xenografts | Breast Cancer | Increased accumulation in ChoKα-overexpressing tumors nih.govresearchgate.netacs.org | Reduced total choline levels (MRS) nih.govresearchgate.netoncotarget.com, Inhibition of choline phosphorylation nih.govresearchgate.net | Significant reduction in tumor growth rate nih.govoncotarget.com, Reduced tumor cell density nih.govresearchgate.net, Decreased proliferation nih.govresearchgate.net, Induced apoptosis nih.govresearchgate.net |
| Rat Orthotopic Models (F98, 9L) | Glioblastoma | Not explicitly detailed in provided snippets | Reduction in total choline levels (MRS) researchgate.netnih.govresearchgate.net, Alterations in phospholipid and glycolytic pathways mdpi.comresearchgate.net, Impact on Warburg effect | Tumor growth arrest researchgate.netnih.govresearchgate.net, Reduction in mitotic index (F98, 9L) |
| Mouse Orthotopic Model (GL261) | Glioblastoma | Not explicitly detailed in provided snippets | Reduction in total choline levels (MRS) researchgate.netnih.govresearchgate.net, Alterations in phospholipid and glycolytic pathways mdpi.comresearchgate.net, Impact on Warburg effect | Tumor growth arrest researchgate.netnih.govresearchgate.net |
Biomarker Discovery and Validation in Model Systems Treated with Chemical Compound this compound
The development and validation of biomarkers are essential for monitoring treatment response and understanding the efficacy of novel compounds like this compound in preclinical settings. In vivo studies with this compound have contributed to the identification and validation of potential biomarkers, primarily centered around ChoKα expression and choline metabolism.
This compound itself has been explored as a potential imaging probe for detecting ChoKα expression in vivo due to its inherent near-infrared fluorescence nih.govresearchgate.netupenn.eduismrm.orgupenn.edu. Studies in murine breast cancer models demonstrated that optical imaging with this compound could distinguish tumors overexpressing ChoKα from control tumors and delineate tumor margins nih.govresearchgate.netacs.org. This suggests that the accumulation and signal intensity of fluorescently labeled this compound could serve as a non-invasive biomarker for ChoKα levels in tumors. The intensity of the this compound fluorescent signal has been shown to correlate with ChoKα expression in these models nih.govresearchgate.net.
Furthermore, changes in choline metabolite levels, particularly total choline (tCho), as measured by in vivo MRS, have been validated as a crucial biomarker for monitoring the response to this compound treatment nih.govresearchgate.netoncotarget.comresearchgate.netnih.govresearchgate.netismrm.org. The reduction in intratumoral tCho levels following this compound administration observed in both breast cancer and GBM models directly reflects the inhibition of ChoKα activity and the subsequent disruption of phospholipid metabolism nih.govresearchgate.netoncotarget.comresearchgate.netnih.govresearchgate.netismrm.org. Studies have shown that this reduction in tCho correlates with observed anti-tumor effects, such as tumor growth arrest and decreased proliferation nih.govoncotarget.comresearchgate.netnih.govresearchgate.net. For instance, in breast cancer models, a therapeutic course of this compound significantly reduced tumor tCho levels, which was accompanied by a reduction in tumor growth rate nih.govoncotarget.com. In GBM models, a significant reduction in the tCho/NAA ratio was observed in the 9L model treated with this compound researchgate.netnih.govresearchgate.net.
Beyond tCho, in vivo MRS studies in GBM models treated with this compound have also explored other metabolite ratios as potential biomarkers of metabolic pathway alterations and treatment response. Changes in ratios such as tCho/tCr, mI/tCr, Glx/tCr, and Lip+Lac/Cr have been assessed to understand the broader metabolic impact of ChoK inhibition researchgate.netnih.govresearchgate.net. A significant reduction in mI/tCr was found in this compound-treated F98 tumors, and a significant increase in Lip+Lac was also observed in these tumors, indicating increased cell death researchgate.netnih.govresearchgate.net. These findings suggest that a panel of metabolic markers assessed by MRS could provide a more comprehensive picture of the tumor's response to this compound.
Table 2 summarizes the key biomarkers explored and validated in in vivo studies with this compound.
| Biomarker | Detection Method | Relevance to this compound Treatment | Validation in Animal Models |
| This compound Fluorescence Intensity | Optical Imaging (NIRF) | Indicates ChoKα expression and accumulation of the inhibitor at the target site | Correlates with ChoKα expression in breast tumors nih.govresearchgate.net, Delineates tumor margins nih.govresearchgate.netacs.org, Reduced by ChoK inhibition nih.govoncotarget.com |
| Total Choline (tCho) Levels | In vivo MRS | Reflects phospholipid metabolism and ChoKα activity | Significantly reduced after this compound treatment in breast cancer and GBM models nih.govresearchgate.netoncotarget.comresearchgate.netnih.govresearchgate.netismrm.org, Correlates with anti-tumor effects nih.govoncotarget.comresearchgate.netnih.govresearchgate.net |
| Total Choline / Total Creatine (tCho/tCr) Ratio | In vivo MRS | Indicator of altered phospholipid metabolism | Reduced in GBM models treated with this compound researchgate.netnih.govresearchgate.net |
| Total Choline / NAA (tCho/NAA) Ratio | In vivo MRS | Reflects changes in choline relative to neuronal marker NAA, particularly relevant in brain tumors | Significant reduction observed in 9L GBM model researchgate.netnih.govresearchgate.net |
| Myo-inositol / Total Creatine (mI/tCr) Ratio | In vivo MRS | Potential indicator of glial cell activity or osmotic changes | Significant reduction observed in F98 GBM model researchgate.netnih.govresearchgate.net |
| Lipids + Lactate / Creatine (Lip+Lac/Cr) Ratio | In vivo MRS | Can indicate increased cell death or altered energy metabolism | Significant increase observed in F98 GBM model researchgate.netnih.govresearchgate.net |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Chemical Compound Jas239 Analogues
Rational Design Principles for Chemical Compound JAS239 Analogues and Derivatives
The rational design of ChoKα inhibitors, including compounds like this compound and its analogues, is often guided by the structural features of natural substrates and known inhibitors, as well as insights into the enzyme's active site. Early ChoK inhibitors, such as hemicholinium-3 (B1673050) (HC-3), served as templates for rational design despite their toxicity and permeability issues. Modifications to the linker length and hydrophobicity of quaternary amines in HC-3 derivatives led to compounds with improved properties.
For carbocyanine-based inhibitors like this compound, rational design principles likely involve optimizing the bis-indolium head groups to maintain or enhance specificity for the choline-binding site, while tuning the polymethine linker for desired photophysical properties (e.g., fluorescence in the near-infrared window) and potentially influencing cellular uptake and retention. nih.gov The design aims to create molecules that can effectively compete with choline (B1196258) for binding to ChoKα.
The synthesis of analogues and derivatives, such as Cyclo-JAS239, involves modifying the core structure to potentially improve stability, targeting, or other pharmacological properties. For Cyclo-JAS239, the conjugated polymethine linker is stabilized by the inclusion of a cyclohexene (B86901) ring, which was hypothesized to improve localization to ChoKα-overexpressing tumors. This exemplifies a rational design approach where structural modifications are made with specific functional improvements in mind.
Rational design in this context also considers the molecular basis of ChoKα inhibition, drawing on structural information of the enzyme where available. Understanding the key residues in the active site and potential binding pockets helps guide the design of molecules with optimal interactions.
Synthetic Accessibility and Chemical Space Exploration of this compound-Related Compounds
The synthesis of carbocyanine dyes like this compound typically involves the coupling of heterocyclic head groups (such as the indolium rings in this compound) with a polymethine linker. The synthesis of this compound and related compounds like MN58b has been reported. The synthesis of analogues, such as Cyclo-JAS239, involves similar coupling reactions, with modifications to the linker or head groups. For Cyclo-JAS239, the synthesis involved coupling two heterocyclic head groups to an aliphatic linker.
Synthetic accessibility is a key consideration in the development of drug candidates and imaging agents. The synthetic routes should ideally be efficient and scalable. While the detailed synthetic procedures for a wide range of this compound analogues are not fully described in the provided snippets, the mention of their synthesis suggests that these compounds are synthetically accessible using established organic chemistry methodologies for carbocyanine dyes and related structures.
Chemical space exploration in the context of this compound-related compounds involves generating and evaluating molecules structurally similar to this compound to identify those with improved properties. This exploration can be guided by rational design principles and can involve both traditional synthesis and computational approaches. Computational tools can help explore vast chemical spaces and predict the synthesizability of virtual compounds. However, specific details on the extent and methods of chemical space exploration specifically for this compound analogues beyond the reported synthesis of a few derivatives are not provided in the search results. The synthesis of Cyclo-JAS239 and other analogues represents an example of exploring the chemical space around the parent this compound structure through targeted synthesis.
Quantitative Structure-Activity Relationship (QSAR) Analysis and QSAR-Driven Optimization of Chemical Compound this compound
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build predictive models that correlate chemical structure with biological activity. This approach can help identify structural features important for activity and guide the design of more potent or selective compounds.
While the search results mention QSAR studies in the context of ChoK inhibitors, including those based on HC-3 and a general reference to 2D and 3D QSAR studies on a related topic, specific detailed QSAR analyses solely focused on this compound and a large series of its analogues are not extensively presented in the provided snippets.
QSAR studies on ChoK inhibitors have demonstrated that certain structural features, such as the presence of electron-releasing groups at specific positions on the cationic head, can favor inhibitory and antiproliferative activities. These findings from QSAR on related ChoK inhibitors could potentially inform the optimization of this compound analogues.
A structure-based QSAR approach, which utilizes the 3D structure of the target enzyme (ChoKα in this case), can provide insights into the critical pharmacophore features for binding and inhibition. Such methods can help reveal the molecular basis of the observed activity and guide the rational design process.
Conformational Analysis and Stereochemical Impact on the Activity Profile of Chemical Compound this compound
Conformational analysis is the study of the different spatial arrangements that a molecule can adopt due to rotation around single bonds. These different conformations can have varying energies and can influence how a molecule interacts with its biological target. Stereochemistry, which deals with the three-dimensional arrangement of atoms in space, including the presence of chiral centers or cis-trans isomerism, can also significantly impact biological activity. Different stereoisomers can interact differently with a protein binding site, leading to variations in binding affinity, efficacy, and selectivity.
The bis-indolium structure itself does not inherently possess chiral centers unless substituted asymmetrically. However, analogues with modifications to the linker or head groups could potentially introduce stereocenters or geometric isomerism (cis/trans), which would necessitate investigation into their stereochemical impact on activity.
Understanding the preferred conformation of this compound when bound to ChoKα would provide valuable insights for rational design. This information could potentially be obtained through techniques like X-ray crystallography of the ChoKα-JAS239 complex or advanced computational modeling. However, such specific details were not found in the provided search results.
Advanced Analytical Methodologies for Chemical Compound Jas239 Research and Metabolite Profiling
Chromatographic Techniques for Separation, Isolation, and Purification of Chemical Compound JAS239
Chromatographic techniques are essential for separating, isolating, and purifying chemical compounds from complex mixtures. These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Applications
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used chromatographic methods in chemical analysis phenomenex.comslideshare.net. HPLC is particularly versatile for separating a broad range of compounds based on their interactions with the stationary phase and mobile phase composition, often employed in pharmaceutical analysis and chemical research phenomenex.com. GC is typically used for volatile or semi-volatile compounds that can be vaporized without decomposition slideshare.net. Both techniques are fundamental for analyzing components in a mixture and can be coupled with various detectors for identification and quantification phenomenex.comslideshare.net.
Based on the available information, specific applications detailing the use of HPLC or GC for the direct separation, isolation, or purification of the chemical compound this compound were not found in the consulted research. While these techniques are standard in chemical analysis and metabolite profiling workflows mdpi.comprotocols.ioresearchgate.net, their explicit application for handling this compound itself was not described in the provided search results.
Supercritical Fluid Chromatography (SFC) for Chiral Separation of this compound
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, often carbon dioxide, as the mobile phase jasco-global.comselvita.com. SFC offers advantages such as faster analysis times and reduced organic solvent consumption compared to HPLC jasco-global.comselvita.com. It is increasingly used for the separation and purification of chiral compounds (optical isomers) jasco-global.comselvita.comphenomenex.com. The ability of SFC to effectively separate enantiomers is particularly valuable in the pharmaceutical industry, where the different enantiomers of a chiral drug can exhibit varying biological activities selvita.com.
Information regarding the chirality of this compound or the specific application of SFC for its chiral separation was not found in the provided search results. While SFC is a powerful tool for chiral separations jasco-global.comselvita.comphenomenex.com, its use in the context of this compound research was not described.
Spectroscopic Characterization of Chemical Compound this compound in Complex Research Matrices
Spectroscopic methods provide valuable information about the structure, concentration, and environment of chemical compounds based on their interaction with electromagnetic radiation probion.fr.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research Samples
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules mdpi.com. In research involving this compound, NMR-based metabolomic analysis has been extensively used to investigate the intracellular metabolite modifications induced by this compound treatment mdpi.combiorxiv.orgresearchgate.net. Specifically, 1H NMR spectroscopy (1H MRS) has been applied to assess the efficacy of this compound by measuring changes in total choline (B1196258) levels in various cell lines and in vivo models mdpi.combiorxiv.orgresearchgate.net.
Research findings indicate that this compound treatment leads to significant changes in cellular metabolic pathways, particularly the phospholipid and glycolytic pathways mdpi.combiorxiv.org. NMR-based metabolomic analysis demonstrated a reduction in phosphocholine (B91661) levels and an increase in glycerophosphocholine levels upon this compound treatment biorxiv.org. The effect on metabolite levels, such as the reduction in total choline, has been observed in different cell lines and in vivo tumor models mdpi.combiorxiv.orgresearchgate.net.
Multivariate analysis techniques, including principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA), are used to analyze the complex NMR metabolomic data and identify the most influential metabolites affected by this compound mdpi.com. Metabolites with a VIP (Variable Importance in Projection) score greater than 2.0 are often considered significant for enrichment analysis mdpi.com. Pathway enrichment analysis, using tools like MetaboAnalyst, is then performed to elucidate the relevance of the altered metabolites and metabolic pathways mdpi.com.
The following table summarizes representative findings from NMR-based metabolomic analysis related to changes in key metabolites in the presence of this compound:
NMR Metabolomics Findings in Response to this compound Treatment
| Metabolite | Observed Change in Response to this compound | Analytical Method Used | Source |
| Total Choline | Significant reduction | 1H MRS | mdpi.combiorxiv.orgresearchgate.net |
| Phosphocholine | Reduction | NMR-based metabolomics | biorxiv.org |
| Glycerophosphocholine | Increase | NMR-based metabolomics | biorxiv.org |
| mI/tCr | Significant increase (in F98 tumors) | 1H MRS | researchgate.net |
| Lip+Lac | Significant increase (in F98 tumors) | 1H MRS | researchgate.net |
While NMR spectroscopy is crucial for studying the metabolic effects of this compound, detailed information regarding the specific NMR parameters or spectra for the structural elucidation of this compound itself in complex research matrices was not found in the provided search results.
Infrared (IR), Ultraviolet-Visible (UV-Vis), and Circular Dichroism (CD) Spectroscopy Applications
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule, useful for identifying functional groups and confirming molecular structure. Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the UV-Vis region, providing information about electronic transitions within a molecule, particularly useful for compounds with chromophores mdpi.com. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is used to study chiral molecules and their conformation uochb.czjascoinc.com.
This compound is described as a carbocyanine dye medkoo.comgrantome.com. Carbocyanine dyes are known to have strong absorption in the UV-Vis or near-infrared regions due to their conjugated systems. This characteristic is leveraged in the use of this compound for optical imaging medkoo.comgrantome.com.
However, specific applications or detailed data from IR, UV-Vis, or CD spectroscopy for the characterization of this compound itself in research matrices were not found in the provided search results. While CD spectroscopy is valuable for analyzing chiral compounds and structural asymmetry uochb.czjascoinc.com, there was no information indicating whether this compound is chiral or if CD analysis has been performed on it.
Mass Spectrometry-Based Approaches for Identification and Quantification of Chemical Compound this compound in Research Samples
Mass Spectrometry (MS) is a powerful analytical technique used to identify and quantify chemical compounds based on their mass-to-charge ratio drugdiscoverynews.comcolby.edu. Coupled with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it is widely applied in metabolite profiling and the analysis of complex biological samples mdpi.comprotocols.ionih.govsciex.com. Tandem mass spectrometry (MS/MS) provides fragmentation data that aids in the structural elucidation and confident identification of compounds and their metabolites drugdiscoverynews.comnih.govsciex.com.
In the context of research involving this compound, mass spectrometry-based approaches are relevant for metabolite profiling to identify and quantify the metabolic changes induced by the compound protocols.ionih.govsciex.com. Workflows utilizing high-resolution mass spectrometry (HRMS) systems and advanced data processing techniques are employed to enhance metabolite coverage and identification in complex biological backgrounds nih.govsciex.com.
While mass spectrometry is integral to the metabolomic studies conducted in conjunction with this compound research, specific details on the application of MS for the direct identification or quantification of the this compound compound itself within research samples were not explicitly described in the provided search results. The focus of the reported MS applications was primarily on analyzing the metabolites affected by this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques in chemical and bioanalytical research. LC-MS/MS is particularly well-suited for the analysis of a wide range of compounds, including those that are polar, less volatile, or thermally labile, which may include compounds like this compound or its metabolites eag.combioxpedia.com. The combination of liquid chromatography for separation and tandem mass spectrometry for detection offers high sensitivity and specificity by allowing for the selection of a parent ion and its characteristic fragment ions eag.com. This is crucial for analyzing complex biological matrices where the target analyte is present at low concentrations amidst numerous endogenous compounds eag.com. LC-MS/MS methods involve separating the analytes on an LC column before they enter the mass spectrometer for ionization and detection eag.com.
Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for volatile or semi-volatile compounds hplcvials.com. While GC-MS provides excellent chromatographic separation and robust mass spectral libraries for identification, the analysis of less volatile compounds like this compound by GC-MS often requires derivatization to increase their volatility and thermal stability hplcvials.comthermofisher.com. Derivatization involves chemically modifying the compound, for example, through silanization, acylation, or methylation hplcvials.com. GC-MS can be applied to analyze various compounds, including some pharmaceuticals and their metabolites, particularly in biological samples like urine or blood after appropriate sample preparation hplcvials.commdpi.comresearchgate.net.
The choice between LC-MS/MS and GC-MS for this compound research would depend on the specific properties of this compound and its metabolites, with LC-MS/MS generally being the preferred technique for compounds of this nature without derivatization.
High-Resolution Mass Spectrometry for Metabolite Profiling of this compound
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for metabolite profiling and identification criver.comevotec.com. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound or metabolite criver.comevotec.com. This is invaluable for identifying unknown metabolites without prior knowledge of their structure. In the context of this compound research, LC-HRMS can be used to separate this compound from its biotransformation products and then accurately measure the mass-to-charge ratio (m/z) of each detected species evotec.comdntb.gov.ua. The fragmentation patterns obtained through tandem mass spectrometry (MS/MS) in conjunction with high-resolution data provide crucial structural information, aiding in the elucidation of metabolite structures criver.comevotec.com.
Metabolite profiling using HRMS involves identifying and characterizing the metabolites formed when the parent compound, this compound, is processed by biological systems criver.comevotec.comnih.gov. This helps in understanding the metabolic pathways and potential metabolic fate of this compound. Studies involving this compound have utilized techniques such as LC-HRMS analysis dntb.gov.ua and Nuclear Magnetic Resonance (NMR) for metabolomic measurements, revealing changes in cellular metabolic pathways upon treatment researchgate.netresearchgate.net. NMR spectroscopy is also a powerful technique for structural elucidation and can complement MS data in metabolite identification criver.com.
Bioanalytical Method Development for Chemical Compound this compound and its Metabolites in Biological Research Matrices
Bioanalytical method development for this compound and its metabolites in biological research matrices, such as plasma, serum, blood, urine, or tissue, is a critical step in preclinical and clinical research bioxpedia.comscispace.combebac.atresearchgate.netcmbr-journal.comjasem.com.tr. This process involves developing robust and reliable procedures for the quantitative measurement of the analyte(s) in a given biological matrix scispace.comresearchgate.net.
The development of a bioanalytical method typically involves several key stages, including sample collection, sample preparation, analytical separation and detection, and method validation scispace.com. Sample preparation is a crucial step aimed at isolating the analyte(s) of interest from the complex biological matrix and removing interfering substances that could affect the analytical measurement scispace.combebac.at. Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) mdpi.combebac.atcmbr-journal.com. The choice of technique depends on the physicochemical properties of this compound and its metabolites and the biological matrix being analyzed.
Following sample preparation, the analytes are typically separated using chromatography, such as LC, and detected using a sensitive and selective detector, commonly a mass spectrometer (LC-MS or LC-MS/MS) bioxpedia.comscispace.comresearchgate.net. The method must be validated to ensure it is reliable and reproducible for the intended use, adhering to regulatory guidelines scispace.comresearchgate.netspectroscopyonline.com. Validation parameters typically include specificity, accuracy, precision, sensitivity (limit of detection and limit of quantification), linearity, range, recovery, and stability cmbr-journal.comspectroscopyonline.com.
Interactions of Chemical Compound Jas239 with Biological Systems and Environmental Interfaces Beyond Direct Targets
Off-Target Binding and Polypharmacology Investigations of Chemical Compound JAS239 (In Silico and In Vitro)
Investigations into the off-target binding and polypharmacological profile of this compound are crucial for a comprehensive understanding of its biological effects. Polypharmacology, the concept that a single drug can interact with multiple targets, can contribute to both therapeutic efficacy and unintended toxicity acsmedchem.orgnih.gov.
Research indicates that while this compound primarily targets ChoKα, its carbocyanine structure, which includes quaternary ammonium (B1175870) groups within heterocyclic head groups connected by an aliphatic spacer, conforms to parameters established for ChoK specificity nih.gov. However, the potential for off-target interactions exists with molecules possessing similar structural characteristics ugr.es.
In vitro studies have demonstrated that this compound's cellular retention is independent of choline (B1196258) transporters, suggesting a direct interaction with intracellular ChoKα rather than reliance on membrane transport proteins typically involved in choline uptake medkoo.comnih.gov. This finding is significant as compounds inhibiting choline transport have been associated with adverse effects such as respiratory paralysis in animal models nih.gov.
While specific comprehensive in silico or in vitro polypharmacology screening data for this compound beyond its interaction with ChoKα are not extensively detailed in the available literature, studies investigating its effects on cellular metabolism provide indirect evidence of broader interactions. This compound treatment has been shown to induce significant alterations in various metabolic pathways beyond the primary choline pathway, including the Warburg effect, glutamine/glutamate, branched chain amino acids, and fatty acid metabolism in glioblastoma (GBM) cell lines liverpool.ac.ukresearchgate.netmdpi.comresearchgate.netnih.gov. These widespread metabolic changes suggest potential interactions with enzymes or pathways indirectly linked to ChoKα inhibition or through off-target effects.
Further in silico and in vitro investigations are needed to fully characterize the off-target binding profile of this compound and assess its polypharmacological implications. In silico tools can predict potential off-targets based on structural similarity, while in vitro binding assays and phenotypic screening can experimentally identify unintended interactions. ugr.es
Membrane Permeability and Transport Mechanisms of Chemical Compound this compound within Research Models
The membrane permeability and transport mechanisms of this compound are critical for its intracellular accumulation and subsequent inhibition of ChoKα. Studies, particularly in breast cancer cell lines like MDA-MB-231, have investigated how this compound enters cells.
Fluorimetry and confocal microscopy analyses have shown that this compound rapidly enters breast cancer cells nih.govnih.gov. Importantly, this uptake appears to be independent of the choline transporters nih.govmedkoo.comnih.govgoogle.com. Exogenous choline addition did not affect the uptake of this compound, further supporting that its cellular entry does not rely on the transport proteins responsible for choline influx nih.gov. This is a notable advantage, as it allows for the assessment of ChoK expression independent of variations in choline transporter activity, which can be altered in cancer cells nih.gov.
The mechanism of this compound entry, independent of choline transporters, suggests alternative routes such as passive diffusion across the cell membrane or involvement of other, as yet unidentified, transport systems. The carbocyanine structure and lipophilic properties of this compound may facilitate its passage through the lipid bilayer nih.gov.
Research using Dynamic Contrast Enhanced-MRI (DCE-MRI) in rodent models of glioblastoma has provided insights into the impact of this compound on tumor vascular parameters, which are related to permeability and perfusion. Treatment with this compound led to a sustained decrease in permeability and perfusion in F98 rat GBMs, based on parameters like Ktrans and Fp mdpi.comsemanticscholar.org. This suggests that while this compound enters cells, it may also influence the permeability of the tumor vasculature, potentially impacting the delivery of other substances to the tumor microenvironment mdpi.comsemanticscholar.org.
Understanding the precise mechanisms of this compound membrane permeability and transport is essential for optimizing its delivery to target cells and predicting its distribution within tissues.
Biotransformation Pathways and Metabolite Identification of Chemical Compound this compound in In Vitro and In Vivo Research Models
Information regarding the specific biotransformation pathways and metabolite identification of this compound in biological systems is limited in the provided search results. While studies detail its effects on cellular metabolism and the resulting changes in various metabolites like phosphocholine (B91661) (PC), total choline (tCho), glycerophosphocholine (GPC), myo-inositol (mI), glutamate/glutamine (Glx), and lipids/lactate (Lip+Lac), these are primarily downstream effects of ChoKα inhibition or broader metabolic perturbations, not the direct metabolites of this compound itself liverpool.ac.ukresearchgate.netnih.gov.
This compound is a carbocyanine dye with a specific chemical structure nih.govmedkoo.comgoogle.com. Biotransformation typically involves enzymatic modification of a compound, often in the liver (e.g., by cytochrome P450 enzymes) or other tissues science.gov. The metabolic fate of carbocyanine dyes can vary depending on their specific structure.
The available literature focuses on the metabolic consequences of this compound treatment, such as the reduction in tCho levels due to inhibited choline phosphorylation by ChoKα nih.govresearchgate.netnih.gov. For example, in GBM models, this compound treatment led to a reduction in tCho concentration and the tCho/tCr ratio nih.gov. A significant reduction in the tCho/NAA ratio was observed in the 9L GBM model, and a reduction in mI/tCr was found in F98 tumors, along with an increase in Lip+Lac, indicative of increased cell death nih.gov. These are indicators of altered cellular metabolism resulting from this compound activity, not necessarily its breakdown products.
To fully understand the pharmacokinetics and potential long-term effects of this compound, dedicated studies on its biotransformation are needed. These studies would typically involve administering this compound to research models (in vitro cell cultures or in vivo animals) and analyzing biological samples (e.g., cell lysates, plasma, urine, feces) using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify metabolites. mdpi.com
Without specific studies on this compound's metabolic fate, its half-life, excretion pathways, and the potential activity or toxicity of any resulting metabolites remain largely unknown.
Interaction of Chemical Compound this compound with Microbiota and Environmental Biotransformation Processes
Research on microbiota interactions with compounds often focuses on the gut microbiome and its ability to metabolize substances, influencing their bioavailability and effects on the host ejast.org. Environmental biotransformation can occur in various matrices like soil, water, and sediment, mediated by microorganisms or abiotic processes.
Given that this compound is a research compound primarily studied in the context of cancer therapy and imaging in animal models, its potential interactions with the complex microbial communities in the gut or its persistence and transformation in the environment have not been a focus of the available research medkoo.comnih.govliverpool.ac.ukresearchgate.netmdpi.comnih.govmdpi.com.
To assess the potential environmental impact or the influence of the microbiome on this compound, dedicated studies would be required. These could involve in vitro experiments with representative microbial cultures or in vivo studies in gnotobiotic (germ-free or with defined microbiota) animal models to understand the role of the microbiome. Environmental studies would involve assessing the degradation of this compound in relevant environmental matrices under different conditions.
Emerging Research Directions and Future Perspectives for Chemical Compound Jas239
Integration of Chemical Compound JAS239 Research with Systems Biology and Network Pharmacology Approaches
The study of complex biological systems and the effects of chemical compounds within these systems is increasingly benefiting from the application of systems biology and network pharmacology approaches researchgate.netfrontiersin.orgmdpi.com. Systems biology provides a framework for integrating multiple components and interactions underlying cellular, organ, and organism processes researchgate.netmdpi.comnih.gov. Network pharmacology, an integrative systems biology method, shifts the paradigm from a "one drug, one target" model to a "network target, multi-component" strategy, which is more aligned with the intricate nature of disease mechanisms and therapeutic actions mdpi.comfrontiersin.org.
While existing research has established this compound as a ChoK inhibitor, integrating systems biology and network pharmacology could provide a more comprehensive understanding of its effects within the broader cellular context. These approaches can help to elucidate how this compound-mediated ChoK inhibition impacts interconnected metabolic pathways, signaling cascades, and ultimately, cellular phenotypes beyond the direct reduction of phosphocholine (B91661) levels biorxiv.orgnih.gov. For instance, network analysis of high-throughput data generated from this compound-treated cells (such as transcriptomics, proteomics, or metabolomics) could reveal off-target effects or compensatory mechanisms activated in response to ChoK inhibition researchgate.netbiorxiv.org. This could involve mapping the interactions between ChoK and other proteins, identifying affected pathways, and predicting the downstream consequences of this compound binding researchgate.netmdpi.com.
Furthermore, systems pharmacology modeling could be employed to simulate the dynamic interactions of this compound within cellular networks, potentially predicting optimal strategies for its use or identifying synergistic interactions with other therapeutic agents frontiersin.org. This is particularly relevant given the observed variability in this compound efficacy across different cell lines and under varying conditions like hypoxia, suggesting the influence of the broader cellular network on its activity biorxiv.orgnih.govresearchgate.netresearchgate.netnih.gov. Applying network pharmacology to analyze the differential responses observed could help identify key network nodes or pathways that modulate sensitivity or resistance to this compound.
Development of Chemical Compound this compound as Novel Research Tools and Probes
This compound's inherent properties, particularly its near-infrared fluorescence and its specific interaction with ChoKα, position it as a valuable tool for biological research aacrjournals.orgmedkoo.com. It has already been utilized as a fluorescent probe for optical imaging to distinguish tumors overexpressing ChoKα and delineate tumor margins in preclinical models aacrjournals.orgmedkoo.comspiedigitallibrary.org. This application can be further developed.
As a research tool, this compound can be instrumental in studying choline (B1196258) metabolism and ChoK activity in various biological systems and conditions aacrjournals.orgmedkoo.combiorxiv.org. Its competitive inhibitory nature allows for investigations into the kinetic parameters of ChoK and the impact of its inhibition on downstream metabolic processes aacrjournals.orgbiorxiv.org. The fluorescent tag facilitates real-time monitoring of ChoK activity and localization within live cells and tissues, providing insights that might be difficult to obtain with traditional biochemical assays alone aacrjournals.orggoogle.com.
Future directions include developing this compound as a standardized chemical probe for ChoKα research eubopen.orgelifesciences.org. This would involve rigorous characterization of its specificity, potency, and off-target effects across a wider range of biological contexts eubopen.org. Furthermore, structural modifications to this compound could yield a suite of probes with varying spectral properties, enhanced cell permeability, or altered binding affinities, allowing for more nuanced investigations into ChoK biology and choline metabolism in different cellular compartments or physiological states. The development of inactive control compounds structurally similar to this compound would also be crucial for validating the results obtained using this compound as a probe eubopen.orgelifesciences.org.
Beyond basic research into choline metabolism, this compound or its derivatives could be developed as tools for high-throughput screening to identify other modulators of ChoK activity or pathways influenced by choline metabolism. Its fluorescent nature makes it amenable to fluorescence-based screening assays.
Exploration of Unexplored Biological Systems and Modalities for Chemical Compound this compound Research
Current research on this compound has primarily focused on breast cancer and glioblastoma aacrjournals.orgbiorxiv.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.net. However, elevated ChoK expression and altered choline metabolism are features of many other cancer types aacrjournals.orgresearchgate.net. Exploring the effects of this compound in a broader spectrum of cancers, such as lung cancer, prostate cancer, or ovarian cancer, represents a significant unexplored direction spiedigitallibrary.org. Investigating its efficacy in these contexts would help determine the full potential of ChoK inhibition as a therapeutic strategy across different malignancies.
Furthermore, the influence of the tumor microenvironment on this compound activity warrants further investigation. The impact of hypoxia on this compound efficacy has been explored in glioblastoma cells, revealing cell line-dependent variability biorxiv.orgnih.govresearchgate.netresearchgate.netnih.gov. Future research could delve deeper into how other microenvironmental factors, such as nutrient availability, pH, and the presence of specific cell types (e.g., immune cells, fibroblasts), influence the uptake, metabolism, and efficacy of this compound. Understanding these interactions is crucial for translating preclinical findings to clinical applications.
Beyond oncology, the role of choline metabolism extends to other biological processes and diseases, including neurodevelopmental disorders, infectious diseases, and inflammation. Exploring the effects of this compound in relevant preclinical models of these conditions could uncover novel therapeutic applications or provide valuable tools for studying the role of ChoK in these contexts. For example, investigating the impact of this compound on choline metabolism in neuronal cells could provide insights into neurodegenerative diseases where choline pathways are implicated.
The application of this compound as an imaging agent in biological systems beyond cancer is another area for exploration. If altered choline metabolism is a feature of other diseases or physiological states, the fluorescent properties of this compound could potentially be used for non-invasive imaging and monitoring.
Methodological Advancements for Enhanced Characterization and Study of Chemical Compound this compound
The characterization and study of this compound have employed various techniques, including fluorimetry, confocal microscopy, radio-tracing, 1H MRS, and optical imaging aacrjournals.orgbiorxiv.orggoogle.comresearchgate.net. Continued methodological advancements can significantly enhance our understanding of this compound's behavior and effects.
Improving imaging techniques is crucial for maximizing the potential of this compound as a fluorescent probe spiedigitallibrary.org. This includes developing imaging systems with enhanced sensitivity, deeper tissue penetration, and improved signal-to-noise ratio, particularly for in vivo applications spiedigitallibrary.org. Advancements in quantitative fluorescence imaging techniques could allow for more accurate measurements of this compound concentration and distribution within tissues.
Integrating advanced mass spectrometry-based metabolomics with this compound studies could provide a more detailed picture of how it perturbs choline metabolism and other interconnected metabolic pathways biorxiv.orgresearchgate.net. This could involve tracing isotopically labeled choline in the presence of this compound to precisely map metabolic flux.
Cryo-electron microscopy or X-ray crystallography could be employed to determine the high-resolution structure of this compound in complex with ChoKα. This would provide invaluable insights into the binding mode and interactions, which could inform the rational design of improved ChoK inhibitors or probes.
Furthermore, the development and application of advanced computational modeling techniques, as discussed in the context of systems biology and network pharmacology, are essential methodological advancements researchgate.netfrontiersin.orgmdpi.com. These models can help predict this compound's behavior, optimize experimental designs, and interpret complex biological data. Techniques for analyzing 3D spheroid and in vivo imaging data, such as those used to study cell invasion and tumor growth arrest, can also be further refined for more robust and quantitative analysis biorxiv.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.net.
Identification of Key Research Gaps and Challenges in the Study of Chemical Compound this compound
Despite the progress made in understanding this compound, several key research gaps and challenges remain. A significant challenge is the observed variability in the effects of this compound across different cell lines, particularly in glioblastoma biorxiv.orgnih.govresearchgate.netresearchgate.netnih.gov. Elucidating the underlying mechanisms for this differential sensitivity is crucial for identifying patient populations who might benefit most from therapies targeting ChoK. This requires a deeper understanding of how cellular context, genetic background, and the tumor microenvironment influence this compound uptake, metabolism, and target engagement.
While this compound has shown promise as an imaging agent, challenges related to depth penetration of NIR fluorescence in tissues and potential background noise need to be addressed for broader clinical application spiedigitallibrary.org. Further research is needed to optimize imaging protocols and potentially develop new generations of fluorescent probes with improved properties.
The full spectrum of biological systems and diseases where altered choline metabolism plays a significant role needs to be systematically explored in the context of this compound. Research has been largely focused on cancer, leaving potential applications in other areas relatively unexplored.
From a methodological standpoint, there is a need for standardized protocols for using this compound as a research tool and probe, including guidelines for concentration, incubation time, and appropriate controls. The development of robust and reproducible assays for measuring ChoK activity and choline metabolites in various biological matrices in the presence of this compound is also important.
Finally, while network pharmacology offers a promising avenue for understanding the complex effects of this compound, the integration of diverse high-throughput datasets and the development of predictive models remain computationally intensive and require expertise in bioinformatics and systems biology researchgate.netmdpi.com. Bridging the gap between experimental data and computational modeling is a key challenge in fully leveraging these approaches for this compound research.
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 1630288-74-2 (chloride) medkoo.com |
| Choline | 305 |
| Phosphocholine | 1050 |
| Glycerophosphocholine | 24779 |
| HIF-1α | - |
| HIF-2α | - |
| Phosphatidylcholine | 25362 |
| MN58b | - |
Data Table:
While detailed quantitative data across various experiments was not consistently available in a format suitable for interactive tables within the search snippets, the following summarizes key findings regarding the effects of this compound on cell proliferation and metabolite levels based on the provided text:
| Cell Line/Model | Condition | Observed Effect of this compound | Relevant Citation(s) |
| Human breast cancer cell lines | In vitro | Attenuated choline phosphorylation and viability. Induced cell death. | aacrjournals.orgmedkoo.com |
| MCF7 breast xenografts (mice) | In vivo | Distinguished tumors overexpressing ChoKα via optical imaging; delineated tumor margins. Reduced tumor growth. | aacrjournals.orgmedkoo.com |
| MDA-MB-231 tumors (mice) | In vivo | As effective as MN58b at arresting tumor growth; significantly reduced tumor choline below baseline. | medkoo.com |
| F98, 9L, U-87 MG, U-251 MG GBM cell lines | Normoxia & Hypoxia | Significant changes in phospholipid and glycolytic pathways; reduced cell proliferation via cell cycle arrest; impaired invasion (variable by cell line). | biorxiv.orgnih.govresearchgate.netresearchgate.netnih.gov |
| F98, 9L, U-87 MG, U-251 MG GBM cell lines | Normoxia & Hypoxia | Reduction in phosphocholine; increase in glycerophosphocholine. | biorxiv.orgnih.govnih.gov |
| F98, 9L GBM cell lines | Normoxia | Increased CHK gene expression and ChoKα protein expression. | biorxiv.orgnih.gov |
| U-87 MG, U-251 MG GBM cell lines | Normoxia & Hypoxia | Increased CHK gene expression; decreased ChoKα protein expression. | biorxiv.orgnih.gov |
| F98, 9L, U-87 MG, U-251 MG GBM cell lines | Normoxia & Hypoxia | Reduced HIF-1/2α protein levels. | biorxiv.orgnih.govnih.gov |
| F98, 9L GBM models (rodent) | In vivo | ~50% tumor growth arrest; trend of reduction in total choline metabolite levels; significant reduction in tCho:NAA ratio (9L). | biorxiv.orgnih.govresearchgate.net |
| F98 spheroids | In vitro | Reduced track straightness and average speed of cells. | biorxiv.org |
| U-87 MG spheroids | In vitro | No change in track straightness; increased average speed of cells. | biorxiv.org |
This table summarizes key qualitative and semi-quantitative findings. For detailed quantitative data (e.g., specific IC50 values, percentage reductions), refer to the original research articles cited.
Q & A
Q. What is the primary mechanism by which JAS239 inhibits glioblastoma cell proliferation?
this compound competitively binds to the active site of choline kinase alpha (ChoKα), blocking choline phosphorylation during phosphatidylcholine biosynthesis. This reduces intracellular phosphocholine levels, disrupts lipid metabolism, and induces cell cycle arrest without affecting cell viability. Methodologically, NMR-based metabolomics and dose-response assays are used to validate these effects .
Q. What experimental models are commonly used to study this compound's anti-tumor effects?
Key in vitro models include rat (F98, 9L) and human (U-87 MG, U-251 MG) glioblastoma (GBM) cell lines. In vivo studies utilize orthotopic xenograft models (e.g., GL261, F98) to assess tumor growth inhibition and metabolic changes via bioluminescence imaging and choline level quantification. Proliferation assays (e.g., MTT) and 3D spheroid invasion models are standard for evaluating cellular responses .
Q. How does this compound modulate intracellular metabolites in GBM cells?
NMR metabolomics reveals that this compound reduces phosphocholine and increases glycerophosphocholine across normoxic and hypoxic conditions. Principal Component Analysis (PCA) identifies oxygenation status and cell-line-specific metabolic pathway alterations (e.g., lipid metabolism in F98 vs. Warburg effect in 9L) as key variance drivers .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings in this compound's effects on cell motility across GBM cell lines?
In F98 spheroids, this compound reduces trajectory length and speed, while U-87 MG cells exhibit increased trajectory length. Methodologically, time-lapse microscopy combined with Mean Squared Displacement (MSD) analysis quantifies invasion dynamics. Cell-line heterogeneity (e.g., molecular subtypes, mutational burden) necessitates subgroup-specific pathway analysis (e.g., phospholipid metabolism vs. mitochondrial function) .
Q. What strategies optimize experimental design for studying this compound under hypoxia-mimicking conditions?
Hypoxia mimetics like DMOG alter this compound's effects on motility parameters (e.g., increased track speed in F98). Researchers should use multi-parametric analysis (trajectory straightness, displacement) and validate results across oxygenation conditions. PCA helps distinguish hypoxia-induced metabolic shifts from drug-specific effects .
Q. How can this compound's dual role as a therapeutic agent and imaging probe be leveraged in preclinical studies?
this compound's near-infrared fluorescence enables real-time tumor margin delineation in murine models. Combining bioluminescence (tumor growth) with fluorescence imaging (drug biodistribution) validates target engagement. Methodological considerations include optimizing dosing for therapeutic efficacy (high dose) versus imaging clarity (low dose) and synthesizing analogs to improve tumor selectivity .
Methodological Guidance
- Metabolomic Analysis: Use NMR to track phosphocholine dynamics and PCA to identify cell-line-specific metabolic responses. Normalize data to account for hypoxia-induced variance .
- Invasion Assays: Employ 3D spheroid models with time-lapse microscopy. Quantify invasion using MSD, trajectory length, and straightness. Control for oxygenation effects with DMOG .
- In Vivo Validation: Monitor tumor choline levels via magnetic resonance spectroscopy (MRS) and correlate with histopathological markers (e.g., mitotic index) to confirm anti-proliferative effects .
Data Contradiction Analysis
- Cell-Line Variability: F98 and U-87 MG show opposing motility responses to JAS238. Address this by profiling molecular subtypes (e.g., mesenchymal vs. proneural GBM) and integrating transcriptomic data to identify resistance mechanisms .
- Hypoxia Interactions: DMOG enhances this compound's anti-proliferative effects in 9L but not F97. Use pathway enrichment analysis (e.g., KEGG) to dissect hypoxia-driven metabolic adaptations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
